molecular formula C14H20O3 B14537585 3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione CAS No. 62151-19-3

3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione

Cat. No.: B14537585
CAS No.: 62151-19-3
M. Wt: 236.31 g/mol
InChI Key: WGEPLEBAOHQDJM-UHFFFAOYSA-N
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Description

3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione is a chemical compound that belongs to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced equipment and technology to maintain consistency and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in cellular processes. In the context of cancer treatment, it may disrupt signaling pathways such as the Ras/Raf/MEK/ERK pathway, leading to reduced cell proliferation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • (+)-Iridodial Lactol
  • (+)-Neomatatabiol
  • (2S,4S)-Alpha-Campholinic Acid
  • (2Z,6Z)-Varie-2,6-Diene
  • (4E)-Methyl 13-((16-(Furan-3-yl)ethyl)-octahydro-7-hydroxy-4-((E)-23-methylbut-21-enyl)-2H-chromen-6-yl)-4-methylpent-4-enoate

Uniqueness

3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione is unique due to its specific structural features and the types of reactions it undergoes. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

62151-19-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-hept-1-enyl-3a,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-3,4-dione

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-7-12-10-8-9-11(15)13(10)14(16)17-12/h6-7,10,12-13H,2-5,8-9H2,1H3

InChI Key

WGEPLEBAOHQDJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC1C2CCC(=O)C2C(=O)O1

Origin of Product

United States

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